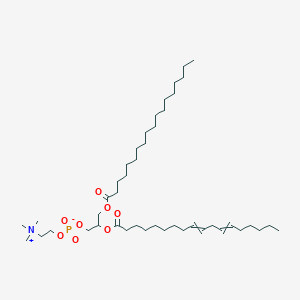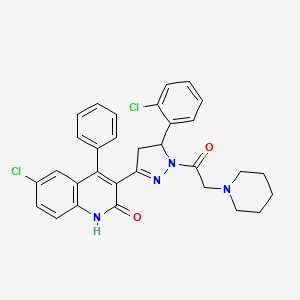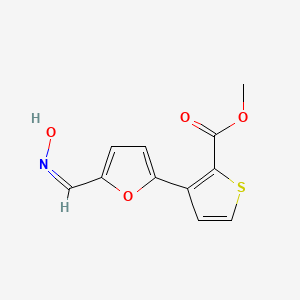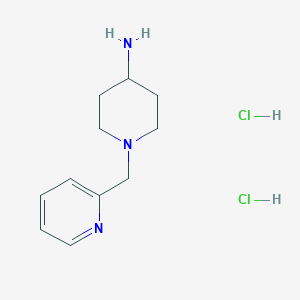![molecular formula C26H34N4O3 B14113441 CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester](/img/structure/B14113441.png)
CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[321]oct-2-yl ester is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure is synthesized through a series of cyclization reactions.
Introduction of the carbamic acid group: This step involves the reaction of the bicyclic core with ethyl isocyanate under controlled conditions.
Attachment of the dimethylamino phenyl group: This is achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group.
Reduction: Reduction reactions can occur at the carbamic acid group, converting it to the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
Oxidation: Products include oxidized derivatives of the phenylmethyl group.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, while the bicyclic structure provides stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, N-[(1R,2R,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester stands out due to its unique bicyclic structure and the presence of both carbamic acid and dimethylamino phenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H34N4O3 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
[(1R,2R,5R,6S)-8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate |
InChI |
InChI=1S/C26H34N4O3/c1-4-27-26(32)33-24-15-14-22-21(16-23(24)30(22)17-18-8-6-5-7-9-18)25(31)28-19-10-12-20(13-11-19)29(2)3/h5-13,21-24H,4,14-17H2,1-3H3,(H,27,32)(H,28,31)/t21-,22+,23+,24+/m0/s1 |
Clé InChI |
HRBMESHSNKKVBJ-OLKYXYMISA-N |
SMILES isomérique |
CCNC(=O)O[C@@H]1CC[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
SMILES canonique |
CCNC(=O)OC1CCC2C(CC1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)
![PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-](/img/structure/B14113410.png)
![3-(3-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113411.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/structure/B14113421.png)



